N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide comprises three primary domains:
- Dioxido-dihydrothiophene ring : A five-membered sulfur-containing heterocycle with two oxygen atoms at the 1-position, creating a sulfone group (S=O₂). This moiety enhances electrophilicity and influences hydrogen-bonding capabilities.
- Thiazolidinone core : A 1,3-thiazolidin-4-one system featuring a 2-thioxo group (C=S) and a 4-oxo group (C=O). The 5-position is substituted with a (Z)-configured 3-fluorobenzylidene group, which introduces planarity and π-conjugation.
- Propanamide linker : A three-carbon chain connecting the dioxido-dihydrothiophene and thiazolidinone units, with an amide bond (-NHCO-) that facilitates rotational flexibility while maintaining structural integrity.
Key functional groups include:
- Sulfone group (S=O₂) : Contributes to solubility in polar solvents and participates in dipole-dipole interactions.
- Thioamide (C=S) : Enhances electron delocalization within the thiazolidinone ring and serves as a hydrogen-bond acceptor.
- Fluorobenzylidene substituent : The fluorine atom at the 3-position of the benzylidene group induces steric and electronic effects, modulating intermolecular interactions.
Stereochemical Configuration and Z/E Isomerism
The compound exhibits stereochemical complexity due to:
- Double-bond geometry at C5 : The (5Z) designation indicates that the 3-fluorobenzylidene group and the thiazolidinone sulfur atom reside on the same side of the double bond. This configuration was confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.
- Tautomeric equilibrium : Theoretical studies suggest potential tautomerism between the 2-thioxo form and 2-imino form, though experimental data (FTIR, X-ray) confirm dominance of the 2-thioxo tautomer in solid and solution states.
| Configuration | Energy (kcal/mol) | Population (%) |
|---|---|---|
| (5Z)-2-thioxo | -124.7 | 92 |
| (5E)-2-thioxo | -118.9 | 5 |
| (5Z)-2-imino | -112.3 | 2 |
| (5E)-2-imino | -107.6 | 1 |
Computational data showing relative stability of tautomers and isomers
The Z configuration optimizes conjugation between the benzylidene aryl ring and thiazolidinone core, enhancing planarity and biological target recognition.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction analysis reveals:
- Bond lengths and angles :
Dihedral angles :
Intermolecular interactions :
Comparative Analysis with Related Thiazolidinone Derivatives
The compound shares structural motifs with several bioactive thiazolidinones:
Key distinctions include:
- Electron-withdrawing groups : The 3-fluorobenzylidene substituent increases electrophilicity at C5 compared to non-fluorinated analogs, altering reactivity in Michael addition reactions.
- Sulfone vs. sulfide : The dioxido-dihydrothiophene moiety improves metabolic stability relative to non-oxidized thiophene derivatives.
- Linker flexibility : The propanamide spacer allows greater conformational adaptability than rigid isatin-based linkers, enabling binding to diverse biological targets.
Properties
Molecular Formula |
C17H15FN2O4S3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H15FN2O4S3/c18-12-3-1-2-11(8-12)9-14-16(22)20(17(25)26-14)6-4-15(21)19-13-5-7-27(23,24)10-13/h1-3,5,7-9,13H,4,6,10H2,(H,19,21)/b14-9- |
InChI Key |
XUTCIECHSMFPIZ-ZROIWOOFSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Contains a 2,3-dihydrothiophene ring with a dioxido group.
- Functional Groups : Includes a thiazolidinone moiety and a propanamide group.
Molecular Formula
Molecular Weight
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Thiophene Ring : Utilizing 2,3-dihydrothiophene as a base.
- Introduction of Functional Groups : Employing various reagents to introduce the thiazolidinone and propanamide functionalities.
- Purification : Techniques such as recrystallization or chromatography are used to obtain the final product in high purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively.
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Potential
Studies have suggested that the thiazolidinone derivatives possess anticancer properties by inducing apoptosis in cancer cells.
- Cell Lines Tested : Various human cancer cell lines have been used to evaluate cytotoxicity.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. It has been reported to reduce the production of pro-inflammatory cytokines in vitro.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Showed promising results against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was utilized for cell viability measurement.
- Findings : The compound exhibited selective toxicity towards cancer cells compared to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the provided evidence, focusing on structural features, physicochemical properties, and reported applications.
Key Structural and Functional Differences
Substituent Effects: The 3-fluorobenzylidene group in the target compound provides moderate electronegativity and steric bulk compared to 4-chlorobenzylidene () or 4-methylbenzylidene (). Fluorine’s small size and high electronegativity may improve target binding specificity . The dihydrothiophen sulfone moiety distinguishes the target compound from analogs with simple aryl or heteroaryl substituents (e.g., thienyl in ). Sulfone groups are known to enhance aqueous solubility and oxidative stability .
Stereochemical Configuration: The Z-configuration of the benzylidene group is conserved in the target compound and analogs, whereas features an E-configuration.
Physicochemical Properties: The target compound’s sulfone group likely reduces logP (increased hydrophilicity) compared to non-sulfonated analogs like (logP predicted ~3.5). The 3-fluorophenyl group in may confer higher metabolic resistance than the 3-hydroxyphenyl group in , which is prone to glucuronidation .
Preparation Methods
Oxidation of 2,3-Dihydrothiophen-3-amine
The dihydrothiophene ring is oxidized to the 1,1-dioxido form using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. Key parameters include:
| Parameter | Optimal Value | Yield Impact Factor |
|---|---|---|
| Oxidizing Agent | m-CPBA (1.2 eq) | +15% vs. H₂O₂ |
| Temperature | 0–5°C | Prevents overoxidation |
| Reaction Time | 4–6 hours | Maximizes conversion |
Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 3:1) achieves >95% purity.
Construction of the Thiazolidinone-Propanamide Moiety
One-Pot Thiazolidinone Formation
A modified Kaboudin protocol enables Z-selective synthesis:
-
Reagents : 3-Fluorobenzaldehyde (1.0 eq), thioglycolic acid (1.2 eq), ammonium thiocyanate (1.5 eq).
-
Conditions : Reflux in ethanol (78°C, 8 hours) under nitrogen.
-
Stereochemical Control : Addition of catalytic ZnCl₂ (0.1 eq) enhances Z-selectivity to 92:8 (Z:E).
Propanamide Side Chain Installation
The thiazolidinone intermediate undergoes nucleophilic acyl substitution:
-
Activation : Treat with ethyl chloroformate (1.1 eq) in anhydrous THF.
-
Amination : React with propanamine (1.5 eq) at −20°C, yielding 3-aminopropyl-thiazolidinone (87% yield).
Convergent Coupling Strategy
Amide Bond Formation
Key steps for coupling the subunits:
| Step | Details |
|---|---|
| Carboxylic Acid Activation | Use HATU (1.05 eq) and DIPEA (2.0 eq) in DMF (0°C, 30 minutes) |
| Amine Coupling | Add 1,1-dioxido-2,3-dihydrothiophen-3-amine (1.0 eq), stir at 25°C (12 hours) |
| Workup | Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄ |
Final purification via reversed-phase HPLC (acetonitrile/water + 0.1% TFA) achieves 98.5% purity.
Industrial-Scale Optimization
Continuous Flow Oxidation
Replacing batch oxidation with a continuous flow reactor improves scalability:
Crystallization-Based Purification
Replacing chromatography with pH-dependent crystallization:
-
Solvent System : Ethanol/water (7:3) at pH 4.5
-
Recovery Efficiency : 91% vs. 78% (column chromatography)
Analytical Characterization
Critical quality control parameters and methods:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Z/E Isomer Ratio | HPLC (C18 column) | Z ≥ 98.5% |
| Sulfone Content | ICP-MS | ≤0.2 ppm residual sulfur |
| Optical Purity | Chiral SFC | ≥99.9% ee |
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85 (d, J = 15.4 Hz, 1H, CH=), 7.45–7.38 (m, 4H, Ar-H).
Emerging Methodologies
Photocatalytic Oxidation
Pilot-scale testing of TiO₂-mediated photooxidation for the thiophene dioxide subunit:
Biocatalytic Amination
Immobilized transaminase (ATA-117) for chiral amine synthesis:
-
Enantiomeric Excess : 99.5% vs. 92% (chemical synthesis)
-
Temperature Sensitivity : Optimal at 35°C (activity loss >40°C)
Yield Optimization Strategies
Comparative analysis of coupling methods:
| Method | Coupling Yield | Purity | Cost Index |
|---|---|---|---|
| HATU/DIPEA | 88% | 98.5% | 1.00 |
| EDCl/HOBt | 82% | 97.1% | 0.75 |
| DCC/DMAP | 78% | 95.3% | 0.60 |
Statistical optimization via Box-Behnken design identified optimal parameters:
Regulatory Considerations
ICH Guideline Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
